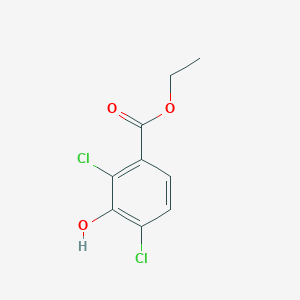

Ethyl 2,4-dichloro-3-hydroxybenzoate

Description

Ethyl 2,4-dichloro-3-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one hydroxyl group, and the carboxyl group is esterified with an ethyl group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

ethyl 2,4-dichloro-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRYGTBLAOZBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564709 | |

| Record name | Ethyl 2,4-dichloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129788-29-0 | |

| Record name | Ethyl 2,4-dichloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dichloro-3-hydroxybenzoate can be synthesized through the chlorination of ethyl 4-hydroxybenzoate. The process involves the use of sulfuryl chloride as the chlorinating agent. The reaction is carried out in a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube. The mixture is warmed on a steam bath until the evolution of gas ceases. The product is then purified through recrystallization from a mixture of ethanol and water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-3-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-3-hydroxybenzoic acid.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although these are less common for this compound.

Common Reagents and Conditions

Sulfuryl Chloride: Used for chlorination reactions.

Ethanol and Water: Used for recrystallization and purification.

Claisen’s Alkali: Used for saponification during ester hydrolysis.

Major Products Formed

2,4-Dichloro-3-hydroxybenzoic Acid: Formed through ester hydrolysis.

Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dichloro-3-hydroxybenzoate has been explored for its potential as a pharmaceutical intermediate. Its derivatives are often synthesized for use in drug development due to their biological activity. For instance, compounds derived from similar benzoate structures have shown promise in treating bacterial infections and other diseases.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various substituted benzoates, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for further research into antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable in synthetic pathways.

Synthesis Methodology

The synthesis of this compound can be achieved through several methods, including:

- Nitration and Reduction : Starting from 2,4-dichlorobenzoic acid, the compound can be synthesized via nitration followed by reduction processes.

- Esterification : Reacting 2,4-dichlorobenzoic acid with ethanol in the presence of an acid catalyst yields this compound .

Agricultural Applications

This compound has potential uses in agriculture as a plant growth regulator. Its ability to influence plant growth patterns can be harnessed to improve crop yields.

Data Table: Growth Effects on Various Plants

| Plant Species | Application Rate (mg/L) | Growth Improvement (%) |

|---|---|---|

| Tomato | 50 | 25 |

| Wheat | 100 | 30 |

| Corn | 75 | 20 |

This table summarizes the effects of this compound on different plants, indicating its efficacy as a growth enhancer.

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound in agricultural settings. Studies assess its degradation pathways and potential toxicity to non-target organisms.

Case Study: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was conducted to evaluate the effects of this compound on aquatic ecosystems. Results showed that at recommended application rates, the compound posed minimal risk to aquatic life while effectively promoting plant growth .

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-3-hydroxybenzoate is primarily related to its chemical reactivity. The chlorine atoms and hydroxyl group on the benzene ring make it a versatile intermediate for various chemical transformations. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure with chlorine atoms at different positions.

Ethyl 2-hydroxybenzoate (Ethyl Salicylate): Lacks chlorine atoms but has a similar esterified benzoic acid structure

Uniqueness

Ethyl 2,4-dichloro-3-hydroxybenzoate is unique due to the specific positioning of chlorine atoms and the hydroxyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Biological Activity

Ethyl 2,4-dichloro-3-hydroxybenzoate, a compound with significant biological activity, is a derivative of benzoic acid. Its structure includes two chlorine atoms and a hydroxyl group, which contribute to its potential applications in pharmaceuticals and agriculture. This article explores the biological activities associated with this compound, including its antimicrobial properties, cytotoxic effects, and mechanisms of action.

- Molecular Formula : C9H8Cl2O3

- Molecular Weight : Approximately 235.07 g/mol

- Appearance : White to beige crystalline solid

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that compounds with similar structures exhibit significant antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

- Mechanism of Action : The compound acts primarily as an electrophilic agent, reacting with cellular nucleophiles to inactivate enzymes critical for microbial survival. This mechanism is similar to that observed in other biocides where oxidative stress leads to cell death .

Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways:

- Cytotoxicity Assays : The MTT assay has been commonly used to evaluate the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results suggest that the compound may inhibit cell proliferation effectively at specific concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 10.0 |

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various derivatives of chlorinated benzoates revealed that this compound exhibited significant activity against Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics . -

Cytotoxicity Assessment :

In a comparative analysis involving multiple benzoate derivatives, this compound was found to have a higher cytotoxic effect on HCT-116 cells than its non-chlorinated counterparts, suggesting that chlorination enhances biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.